3-Chloro-6-ethoxypyridazine
Overview
Description
3-Chloro-6-ethoxypyridazine: is a heterocyclic compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . It is a derivative of pyridazine, characterized by the presence of a chlorine atom at the third position and an ethoxy group at the sixth position on the pyridazine ring . This compound is primarily used in research and development, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-ethoxypyridazine typically involves the reaction of dichloropyridazine with ethanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions for an extended period, usually around 22 hours . The general reaction scheme is as follows:
Dichloropyridazine+EthanolK2CO3,Refluxthis compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-ethoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Elimination Reactions: Thermal elimination can occur, leading to the formation of ethylene and the corresponding aza-substituted pyridines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Elimination Reactions: Typically carried out under thermal conditions, with temperatures ranging from 614 to 713 K.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the pyridazine ring.
Elimination Reactions: Major products include ethylene and aza-substituted pyridines.
Scientific Research Applications
3-Chloro-6-ethoxypyridazine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Chloro-6-ethoxypyridazine involves its interaction with various molecular targets and pathways. The compound can undergo thermal elimination, leading to the formation of ethylene and aza-substituted pyridines . The chloro and ethoxy substituents influence the electronic properties of the pyridazine ring, affecting its reactivity and interaction with biological targets . The exact molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
- 3-Chloro-6-methoxypyridazine
- 2-Chloro-4-ethoxypyrimidine
- 2-Ethoxypyrazine
- 3-Ethoxypyridazine
Comparison: 3-Chloro-6-ethoxypyridazine is unique due to the specific positioning of the chloro and ethoxy groups on the pyridazine ring. Compared to similar compounds, this compound may exhibit different reactivity patterns and biological activities due to these structural differences .
Properties
IUPAC Name |
3-chloro-6-ethoxypyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEBQGWXQGASGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00294083 | |
Record name | 3-chloro-6-ethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17321-20-9 | |
Record name | 17321-20-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94042 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-6-ethoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00294083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-6-ethoxypyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a chlorine atom influence the thermal decomposition rate of ethoxypyridazines?
A: The research indicates that the chlorine substituent in 3-chloro-6-ethoxypyridazine plays a significant role in its thermal decomposition rate. The study found that the chlorine atom, while withdrawing electron density from the C-O bond and potentially accelerating the bond breakage, also withdraws electron density from the nitrogen involved in the cyclic transition state, thus hindering the reaction. [] This suggests a complex interplay of electronic effects where the chlorine atom's influence on the reaction rate is determined by the balance between these activating and deactivating forces.
Q2: What is the significance of the C-N π-bond order in the thermal decomposition of this compound?
A: The research highlights the importance of the C-N π-bond order in the thermal decomposition of these compounds. Specifically, the higher reactivity of pyridazines, including this compound, is attributed to their higher C-N π-bond order. [] This observation suggests that the strength and characteristics of this bond play a crucial role in facilitating the elimination reaction and influencing the overall decomposition rate.
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